molecular formula C8H12O3 B13071110 3-Propanoyloxan-4-one

3-Propanoyloxan-4-one

Cat. No.: B13071110
M. Wt: 156.18 g/mol
InChI Key: UWXKZBHACPYDHY-UHFFFAOYSA-N
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Description

3-Propanoyloxan-4-one is an organic compound with the molecular formula C₈H₁₂O₃ It is a member of the oxanone family, characterized by a six-membered ring containing both oxygen and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propanoyloxan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-hydroxypropanoic acid with a suitable dehydrating agent, such as thionyl chloride, to form the corresponding oxanone. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Propanoyloxan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxanone ring to a more saturated form, such as an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

3-Propanoyloxan-4-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Propanoyloxan-4-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to involve key enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxypropanal: A precursor in the synthesis of 3-Propanoyloxan-4-one.

    4-Hydroxy-2-butanone: Another oxanone with similar structural features.

    3-Methyl-2-oxanone: A related compound with a different substitution pattern.

Uniqueness

This compound is unique due to its specific ring structure and functional groups, which confer distinct reactivity and properties. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis. Additionally, its potential biological activity sets it apart from other similar compounds, making it a valuable target for further research.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

3-propanoyloxan-4-one

InChI

InChI=1S/C8H12O3/c1-2-7(9)6-5-11-4-3-8(6)10/h6H,2-5H2,1H3

InChI Key

UWXKZBHACPYDHY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1COCCC1=O

Origin of Product

United States

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